molecular formula C12H9ClN4O2 B1619417 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE CAS No. 52735-98-5

4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE

Cat. No.: B1619417
CAS No.: 52735-98-5
M. Wt: 276.68 g/mol
InChI Key: MAAZBPYSPLJNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE: is an organic compound with the molecular formula C₁₂H₉ClN₄O₂ . It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color, making it valuable in the dye industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with aniline to form the azo compound. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium salt intermediate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to ensure consistent quality and yield. These methods also help in managing the exothermic nature of the reactions involved .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE primarily involves its interaction with biological molecules through its azo linkage. The compound can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with various enzymes and proteins. This interaction can affect cellular processes and has been the subject of research in understanding its biological effects .

Comparison with Similar Compounds

  • 4-((4-Nitrophenyl)azo)aniline
  • 4-((2-Chloro-4-aminophenyl)azo)aniline
  • 4-((2-Nitrophenyl)azo)aniline

Comparison: 4-[(2-CHLORO-4-NITROPHENYL)AZO]ANILINE is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which influence its reactivity and applications. Compared to 4-((4-Nitrophenyl)azo)aniline, the chloro group in this compound provides additional sites for substitution reactions, enhancing its versatility in synthetic applications .

Properties

CAS No.

52735-98-5

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H9ClN4O2/c13-11-7-10(17(18)19)5-6-12(11)16-15-9-3-1-8(14)2-4-9/h1-7H,14H2

InChI Key

MAAZBPYSPLJNLQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Key on ui other cas no.

52735-98-5

Origin of Product

United States

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